Cis-2,5-dipropylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2S,5R)-2,5-dipropylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-5-9-7-8-10(11-9)6-4-2/h9-11H,3-8H2,1-2H3/t9-,10+ |
InChI Key |
BYDOZVMJCALYPS-AOOOYVTPSA-N |
Isomeric SMILES |
CCC[C@H]1CC[C@H](N1)CCC |
Canonical SMILES |
CCCC1CCC(N1)CCC |
Origin of Product |
United States |
Stereochemical Control and Analysis in Cis 2,5 Dipropylpyrrolidine Research
Strategies for Diastereoselective Control in Synthetic Processes
The synthesis of cis-2,5-dipropylpyrrolidine with high diastereoselectivity is a key challenge that has been addressed through various innovative strategies. These methods aim to favor the formation of the cis isomer over its trans counterpart by carefully controlling the reaction conditions and employing specific reagents and catalysts.
One effective approach involves the intramolecular aminooxygenation of alkenes promoted by copper(II) . This method has demonstrated a high degree of cis selectivity in the formation of 2,5-disubstituted pyrrolidines. For α-substituted 4-pentenyl sulfonamides, this strategy can lead to diastereomeric ratios (dr) of greater than 20:1 in favor of the cis product, with excellent yields ranging from 76–97%. nih.gov The mechanism is believed to proceed through a chair-like transition state that minimizes steric interactions, thereby favoring the cis configuration.
Another powerful technique is the Palladium(II)-catalyzed aerobic oxidative cyclization of γ-aminoalkene substrates. When chiral substrates bearing a tert-butanesulfinyl (tBu-sulfinyl) auxiliary are used, this method affords enantiopure cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov The chiral auxiliary plays a crucial role in directing the stereochemical outcome of the cyclization.
Furthermore, syntheses starting from the chiral pool , such as pyroglutamic acid, provide a reliable route to enantiopure 2,5-disubstituted pyrrolidines. nih.govrsc.org These strategies leverage the inherent chirality of the starting material to control the stereochemistry of the final product. For instance, the reduction of enamines derived from pyroglutamic acid has been shown to be a viable method, where the choice of the nitrogen-protecting group is critical for achieving high diastereoselectivity. rsc.org
The following table summarizes various strategies for the diastereoselective synthesis of cis-2,5-disubstituted pyrrolidines, including analogs of this compound.
| Synthetic Strategy | Key Features | Achieved Diastereoselectivity (cis:trans) | Reference |
| Copper-Promoted Aminooxygenation | Intramolecular cyclization of α-substituted 4-пентенил sulfonamides. | >20:1 | nih.gov |
| Palladium-Catalyzed Oxidative Cyclization | Use of a chiral tBu-sulfinyl auxiliary on γ-aminoalkene substrates. | High diastereoselectivity for cis isomer. | nih.gov |
| Enamine Reduction from Pyroglutamic Acid | The nitrogen protecting group is crucial for stereocontrol. | Diastereoselective | rsc.org |
Achievement and Characterization of Enantiopurity and Enantiomeric Excess
Achieving high enantiopurity is a critical goal in the synthesis of chiral compounds like this compound. Enantiopure compounds are often desired for their specific interactions in biological systems and as catalysts or ligands in asymmetric synthesis. The enantiomeric excess (ee), a measure of the purity of an enantiomer, is a key parameter to be determined.
The synthesis of enantiopure cis-2,5-dialkylpyrrolidines can be accomplished through various asymmetric strategies. nih.gov These often involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts to induce stereoselectivity. For instance, the synthesis of C2-symmetrical 2,5-disubstituted pyrrolidines has been achieved with high enantiomeric excess. nih.gov
The determination of enantiomeric excess is typically performed using chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be employed to distinguish between enantiomers and quantify their ratio.
Significance of C2-Symmetry in Pyrrolidine-Based Chiral Systems
The C2-symmetry of this compound is a fundamentally important feature that contributes significantly to its utility in asymmetric synthesis. A molecule possesses C2-symmetry if it has a twofold rotational axis and no plane of symmetry or center of inversion. This structural characteristic has profound implications for how the molecule interacts with other chiral molecules and influences the stereochemical outcome of reactions.
C2-symmetric 2,5-disubstituted pyrrolidines are considered "privileged scaffolds" in catalysis. nih.gov They are widely used as chiral auxiliaries, chiral ligands for metal-catalyzed reactions, and as organocatalysts. nih.gov The C2-symmetry reduces the number of possible transition states in a chemical reaction, which can lead to higher enantioselectivity. By creating a well-defined and predictable chiral environment around a reactive center, these molecules can effectively control the facial selectivity of an approaching substrate.
The applications of C2-symmetric pyrrolidine (B122466) derivatives are diverse and impactful:
Chiral Ligands: They can coordinate to a metal center, creating a chiral catalyst that can induce high enantioselectivity in a variety of transformations, such as hydrogenations, allylic alkylations, and Diels-Alder reactions.
Organocatalysts: The pyrrolidine nitrogen can act as a Lewis base or form enamines and iminium ions, which are key intermediates in many organocatalytic cycles. The C2-symmetry of the scaffold enhances the stereocontrol of these reactions.
Chiral Auxiliaries: When temporarily attached to a substrate, they can direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered.
Advanced Techniques for Absolute and Relative Stereochemical Assignment
The unambiguous determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial for understanding their structure-activity relationships and for their effective use in stereoselective synthesis. Advanced analytical techniques, primarily X-ray crystal diffraction analysis and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose.
X-ray Crystal Diffraction Analysis for Stereochemical Confirmation
X-ray crystallography is the gold standard for the determination of the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute and relative stereochemistry. For cis-2,5-disubstituted pyrrolidines, single-crystal X-ray diffraction analysis can directly visualize the spatial arrangement of the propyl groups relative to the pyrrolidine ring, confirming the cis configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for the structural elucidation of organic molecules and is particularly useful for determining the diastereomeric ratio of cis and trans isomers of 2,5-dipropylpyrrolidine. The different spatial arrangement of the propyl groups in the cis and trans isomers leads to distinct chemical shifts and coupling constants for the protons and carbons in the pyrrolidine ring and the propyl substituents.
In the ¹H NMR spectrum, the protons on the carbons bearing the propyl groups (C2 and C5) and the protons on the propyl chains themselves will exhibit different chemical shifts and splitting patterns for the cis and trans isomers. The relative integration of specific, well-resolved signals corresponding to each diastereomer allows for the accurate determination of the diastereomeric ratio.
For example, in the conformational analysis of cis and trans proline isomers in peptides, distinct NMR signals are observed for each isomer, allowing for the quantification of their populations. nih.gov Similarly, for fulleropyrrolidine mono-adducts, DFT calculations and experimental NMR data have shown significant differences in the ¹H chemical shifts of the methine protons for the cis and trans isomers. plos.org
The following table illustrates hypothetical ¹H NMR data that could be used to distinguish between cis- and trans-2,5-dipropylpyrrolidine.
| Proton | Expected Chemical Shift Range (ppm) - cis Isomer | Expected Chemical Shift Range (ppm) - trans Isomer | Key Differentiating Features |
| H2, H5 (methine) | 2.8 - 3.2 | 3.0 - 3.4 | Different chemical shifts due to different steric environments. |
| H3, H4 (ring methylene) | 1.5 - 2.0 | 1.6 - 2.1 | Complex multiplets with different patterns for each isomer. |
| Propyl CH₂ (α to ring) | 1.2 - 1.6 | 1.3 - 1.7 | Different chemical shifts and coupling constants to H2/H5. |
| Propyl CH₃ (terminal) | 0.8 - 1.0 | 0.8 - 1.0 | May show slight chemical shift differences. |
Note: The chemical shift values are illustrative and can vary depending on the solvent and other experimental conditions.
Advanced Applications of Cis 2,5 Dipropylpyrrolidine in Catalysis and Asymmetric Induction
Cis-2,5-Dipropylpyrrolidine as a Component in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a fundamental pillar of synthesis, offering a complementary approach to traditional metal-based catalysis. Within this field, chiral amines, especially pyrrolidine (B122466) derivatives, are prominent for their ability to activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions.
The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been a subject of significant research interest. rsc.org These structures are valued because the cis-configuration of the substituents can create a more defined and sterically hindered chiral environment compared to their trans-counterparts, potentially leading to higher levels of stereoselectivity in catalyzed reactions. acs.org
One effective strategy for their synthesis begins with readily available starting materials like cis-4-hexen-1-ols. nih.gov A sequence involving aerobic oxidation of the alcohol to an aldehyde, followed by condensation with a chiral sulfinamide (such as a tBu-sulfinamide), furnishes a sulfinyl imine derivative. nih.gov Stereoselective addition of nucleophiles to this imine and subsequent Palladium(II)-catalyzed aerobic oxidative cyclization affords the desired enantiopure cis-2,5-disubstituted pyrrolidines. nih.gov This modular approach allows for the synthesis of a diverse collection of these valuable heterocyclic compounds. nih.gov Another practical, enantioselective synthesis involves an enzymatic dynamic kinetic resolution (DKR) reduction of a keto ester to produce a syn-1,2-amino alcohol with excellent enantiomeric excess (>99% ee) and diastereomeric ratio (>99:1 dr). nih.gov Subsequent hydrogenation of the corresponding cyclic imine yields the cis-pyrrolidine core with high diastereoselectivity. nih.gov
Researchers have also developed polymer-supported versions of cis-disubstituted pyrrolidine catalysts. acs.org These supported catalysts not only demonstrate high enantioselectivity and diastereoselectivity but also facilitate easier separation and recycling, a significant advantage for process chemistry and continuous-flow systems. acs.org
A key application for chiral cis-2,5-disubstituted pyrrolidine organocatalysts is in the enantioselective Michael addition, a powerful carbon-carbon bond-forming reaction. univ-amu.fr These catalysts have proven highly effective in the addition of nucleophiles like nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.orgrsc.org The reaction proceeds through an enamine-based activation mechanism, where the pyrrolidine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This intermediate then attacks the Michael acceptor (the α,β-unsaturated aldehyde), with the chiral environment of the catalyst directing the approach to favor the formation of one enantiomer of the product over the other.
The efficacy of these catalysts is demonstrated by the high yields and exceptional enantioselectivities achieved. For instance, the Michael addition of nitromethane to various α,β-unsaturated aldehydes, catalyzed by a chiral cis-2,5-disubstituted pyrrolidine, can result in yields of up to 91% and enantiomeric excesses (ee) greater than 99%. rsc.orgrsc.org The reaction tolerates a range of substituents on the aldehyde.
| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Cinnamaldehyde | 10 | 91 | >99 |
| 2 | (E)-3-Phenylpropenal | 10 | 85 | 98 |
| 3 | (E)-Hex-2-enal | 10 | 78 | 97 |
| 4 | (E)-Non-2-enal | 10 | 82 | >99 |
This table presents representative data on the enantioselective Michael addition of nitromethane to α,β-unsaturated aldehydes, catalyzed by a chiral cis-2,5-disubstituted pyrrolidine catalyst. Data sourced from rsc.orgrsc.org.
The success of these catalysts extends to more complex systems, including reactions with other Michael acceptors like maleimides, where they can be used to construct quaternary carbon centers with high stereocontrol. nih.gov
Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. uni-regensburg.de Kinetic and mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide insight into the catalytic cycle. mdpi.comresearchgate.net For Michael additions catalyzed by pyrrolidine derivatives, the formation of the enamine intermediate is a key step. uni-regensburg.de
The mechanism of stereoselection is attributed to the specific transition state assembly. nih.gov In the case of cis-2,5-disubstituted pyrrolidines, the two substituents on the same face of the five-membered ring create a well-defined chiral pocket. This steric arrangement effectively shields one face of the enamine intermediate, forcing the electrophilic Michael acceptor to approach from the less hindered face. This facial bias is the origin of the high enantioselectivity observed. univ-amu.fr
Kinetic studies can reveal the rate-determining step of the catalytic cycle. mdpi.com Depending on the specific substrates and catalyst, this could be the C-C bond formation step or the proton transfer step that regenerates the catalyst. mdpi.com For example, in some thiourea-catalyzed Michael additions, DFT calculations have identified that the carbon-carbon bond formation is the rate-determining step. mdpi.com Isotope labeling studies can also be employed to probe whether proton abstraction from the nucleophile is involved in the rate-limiting step. mdpi.com The solvent can also play a critical role, sometimes participating in the transition state through hydrogen bonding, which can influence both reaction rate and stereoselectivity. nih.gov
This compound as a Chiral Auxiliary in Asymmetric Synthesis
Beyond catalysis, chiral molecules can direct the stereochemical outcome of a reaction by serving as a chiral auxiliary. This strategy is a cornerstone of asymmetric synthesis, providing a reliable method for creating enantiomerically enriched products. numberanalytics.com
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. numberanalytics.com This covalent attachment forms a new molecule whose inherent chirality directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can, in principle, be recovered and reused. numberanalytics.com
Cis-2,5-disubstituted pyrrolidines can function as effective chiral auxiliaries. nih.gov When attached to a substrate, for example by forming an amide, the pyrrolidine ring and its substituents create a rigid, sterically-defined environment. harvard.edu This conformational rigidity is key to high stereoselectivity. numberanalytics.com The auxiliary's structure blocks one face of the reactive center (e.g., an enolate derived from the substrate), forcing an incoming reagent to attack from the opposite, more accessible face. This substrate-controlled approach ensures the formation of a specific stereoisomer. epfl.ch The cis-substitution pattern is particularly effective at creating a distinct steric bias to guide the reaction.
The use of pyrrolidine-based auxiliaries enables a variety of regioselective and stereoselective transformations. masterorganicchemistry.com Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org
For instance, enantiopure pyrrolidines derived from sulfinimines serve as valuable chiral building blocks for more complex molecules. nih.gov In one synthetic method, pyrrolidine enones, which can be derived from pyrrolidine phosphonates, undergo a Luche reduction to give allylic alcohols. nih.gov The stereochemical outcome of subsequent reactions can be controlled to produce either cis or trans-2,5-disubstituted pyrrolidines. Simple hydrogenation of the allylic alcohol typically yields the cis-product, while a hydroxy-directed reduction using reagents like TFA-NaBH3CN leads to the trans-isomer. nih.gov This demonstrates how the auxiliary framework can be used to control the diastereoselectivity of a reduction.
| Starting Material | Reaction Condition | Major Product Isomer |
| Pyrrolidine Allylic Alcohol | H₂, Pd/C | Cis-2,5-disubstituted pyrrolidine |
| Pyrrolidine Allylic Alcohol | TFA-NaBH₃CN | Trans-2,5-disubstituted pyrrolidine |
This table illustrates the stereocontrolled reduction of a pyrrolidine-based intermediate to selectively form either cis or trans products. Data sourced from nih.gov.
The ability to selectively synthesize both cis and trans isomers from a common intermediate highlights the power of this auxiliary-based strategy in asymmetric synthesis, providing access to a wider range of stereochemically diverse target molecules. nih.gov
Strategies for Auxiliary Recovery and Recycling
Modern approaches to auxiliary recycling increasingly leverage continuous flow technology. nih.govrsc.org A generalized strategy involves a multi-stage flow process where the substrate is first covalently attached to the chiral auxiliary, such as a derivative of this compound. The key diastereoselective reaction is then performed, followed by an in-line cleavage of the auxiliary from the now-chiral product. rsc.org
Key features of advanced auxiliary recovery strategies include:
Telescoped Reactions: Combining the attachment, diastereoselective reaction, and cleavage steps into a single, automated flow process minimizes manual handling, reduces reaction times, and decreases waste. nih.govrsc.org
Continuous Separation: Techniques like liquid-liquid extraction or chromatography are integrated into the flow system to isolate the auxiliary. nih.gov
Automated Recycling Loop: The recovered auxiliary is fed back to the initial reaction vessel, enabling its reuse without intermediate isolation and purification, which significantly improves efficiency. rsc.orgresearchgate.net
This compound-Derived Ligands in Transition Metal Catalysis
The C2-symmetric backbone of this compound is an ideal foundation for the design of chiral ligands for transition metal-catalyzed reactions. The stereogenic centers on the pyrrolidine ring create a well-defined chiral pocket around the metal center, enabling high levels of enantiocontrol in a variety of transformations. rsc.orgrsc.org
The development of new chiral ligands is central to advancing asymmetric catalysis. dicp.ac.cn For pyrrolidine-based systems, ligand design focuses on attaching coordinating moieties to the nitrogen atom and/or the carbon backbone. The synthesis of chiral cis-2,5-disubstituted pyrrolidines themselves serves as the starting point for creating these sophisticated architectures. rsc.orgrsc.org
A common strategy involves N-functionalization and the introduction of additional coordinating groups to create multidentate ligands. For example, attaching pyridyl, oxazolyl, or phosphino (B1201336) groups to the pyrrolidine framework can yield powerful N,N- or N,P-ligands. dicp.ac.cnresearchgate.netdiva-portal.org The design process considers several factors:
Rigidity and Steric Hindrance: A rigid ligand backbone, often enhanced by fusing rings or introducing bulky substituents, helps create a well-defined and effective chiral environment around the metal. dicp.ac.cn
Electronic Properties: The electronic nature of the coordinating atoms can be tuned to modulate the reactivity of the metal center. dicp.ac.cn
Coordination Geometry: The ligand's structure dictates the coordination geometry (e.g., cis-α or cis-β in an octahedral complex), which can place the substrate in a specific orientation relative to the chiral environment, influencing stereoselectivity. nih.gov
The synthesis of these ligands often involves multi-step sequences starting from the parent pyrrolidine. For instance, a 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligand can be synthesized from 2-aminopyridine (B139424) through cyclization and subsequent palladium-catalyzed phosphination reactions. researchgate.net Similar principles can be applied, starting with functionalized this compound derivatives to build unique ligand scaffolds.
Ligands derived from the this compound scaffold are poised for broad application in catalysis, leveraging their stereochemical information to control reaction outcomes.
Iron, being an abundant and non-toxic metal, is an attractive alternative to precious metals in catalysis. nih.gov Chiral iron complexes have proven effective in enantioselective reactions, including the alkylation of N-heteroaromatics. hku.hkrsc.org The stereochemical outcome is often dictated by a combination of chirality on the ligand and stereogenicity at the metal center itself. hku.hkrsc.org
In this context, tetradentate N4 ligands are particularly effective as they form stable octahedral complexes with iron(II), preventing racemization of the stereogenic metal center. nih.govhku.hk While direct data on a this compound-based ligand in this specific reaction is limited, analogous systems using chiral diamine backbones demonstrate the principle and potential. For instance, an iron(II) complex with a chiral N,N'-bis(quinolyl)-N,N'-dimethylcyclohexane-1,2-diamine ligand has been shown to be a highly effective catalyst for the regio- and enantioselective alkylation of indoles and pyrroles. hku.hkrsc.org The cis-β configuration of the resulting iron complex is crucial for achieving high enantioselectivity. hku.hkrsc.org
Table 1: Example of Iron(II)-Catalyzed Asymmetric Alkylation of N-Heterocycles Data sourced from a study using a chiral N4 ligand analogous to a potential dipropylpyrrolidine-derived system.
| Entry | N-Heterocycle Substrate | Alkylating Agent | Yield (%) | ee (%) | Reference |
| 1 | Indole | (E)-3-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one | 98 | 85 | hku.hk |
| 2 | 2-Methylindole | (E)-3-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one | 95 | 80 | hku.hk |
| 3 | N-Phenylpyrrole | (E)-3-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one | 89 | 93 | hku.hk |
| 4 | 2,5-Dimethylpyrrole | (E)-3-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one | 94 | 99 | hku.hk |
ee = enantiomeric excess
Gold(I) complexes are exceptional catalysts for activating alkynes toward attack by nucleophiles (hydrofunctionalization). mdpi.comsigmaaldrich.comnih.gov The ligand attached to the gold center plays a critical role in stabilizing the cationic [AuL]+ active species and influencing the reaction's efficiency and selectivity. mdpi.commdpi.com The use of chiral ligands, such as those that could be derived from this compound, allows for enantioselective hydrofunctionalization reactions, including hydroalkoxylation and hydroamination. mdpi.comnih.gov
The general mechanism involves the formation of a π-complex between the cationic gold(I) catalyst and the alkyne. mdpi.com This activates the alkyne for nucleophilic attack. The subsequent step, often a protodeauration, is typically the rate-determining step and regenerates the catalyst. mdpi.com A chiral ligand creates an asymmetric environment during the nucleophilic attack, differentiating between the two prochiral faces of the alkyne and leading to one enantiomer of the product preferentially. The steric and electronic properties of the ligand are key to achieving high selectivity. mdpi.com For instance, gold-catalyzed intermolecular hydroamination can lead to the formation of complex nitrogen-containing heterocycles. nih.gov
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of C-C and C-heteroatom bond-forming reactions. sigmaaldrich.comarkat-usa.org The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. researchgate.netnih.govmdpi.com Chiral ligands based on the this compound framework can be designed for asymmetric variants of these transformations.
Cross-Coupling Reactions: In reactions like the Suzuki-Miyaura, Heck, and Hiyama couplings, ligands stabilize the active palladium species and facilitate key steps such as oxidative addition and reductive elimination. sigmaaldrich.comarkat-usa.org For example, in an unprecedented palladium-catalyzed cross-coupling of aryl halides with endocyclic 1-azaallyl anions (generated from piperideines, which are six-membered ring analogues of the five-membered pyrrolidines), a chiral monophosphine ligand was used to achieve moderate to good enantioselectivity. nih.gov This demonstrates that chiral ligands can effectively control the stereochemistry in couplings involving N-heterocyclic substrates.
Table 2: Enantioselective Palladium-Catalyzed Arylation of a Piperideine Derivative Data from an analogous system demonstrating the potential of chiral ligands in Pd-catalyzed C-C bond formation with N-heterocycles.
| Entry | Aryl Halide | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 4-Chlorotoluene | (2R, 3R)-iPr-BI-DIME | 75 | 82 | nih.gov |
| 2 | 4-Chloroanisole | (2R, 3R)-iPr-BI-DIME | 71 | 78 | nih.gov |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | (2R, 3R)-iPr-BI-DIME | 65 | 88 | nih.gov |
ee = enantiomeric excess
Oxidative Transformations: Palladium(II) can catalyze a range of oxidative reactions where it is regenerated by an external oxidant. researchgate.netmdpi.com These include oxidative Heck reactions and C-H functionalizations. nih.govmdpi.com Ligands are crucial for stabilizing the palladium catalyst against precipitation and for controlling both chemo- and stereoselectivity. nih.govresearchgate.net For example, palladium-catalyzed oxidative cyclization reactions are used to construct complex polycyclic frameworks. nih.govrsc.org A chiral ligand derived from this compound could create a chiral pocket to direct the cyclization, leading to enantiomerically enriched products. The selection of the ligand is critical, as its coordination angle and steric bulk can dramatically influence the reaction pathway. nih.gov
Exploration of Metal-Ligand Cooperative Effects in Catalysis
Metal-ligand cooperation (MLC) represents a sophisticated strategy in catalysis where the ligand is not merely a passive scaffold for the metal center but actively participates in the bond-making and bond-breaking steps of a catalytic cycle. While specific research focusing exclusively on this compound in MLC is not extensively documented, its structural framework as a C2-symmetric chiral diamine makes it a prime candidate for such catalytic systems. The principles derived from analogous chiral diamine and pincer ligand complexes can be applied to explore its potential.
In many cooperative catalytic systems, particularly with metals like Ruthenium and Iridium, chiral diamines are crucial for creating highly effective and selective catalysts. acs.orgrsc.org A well-established mechanism involves metal-ligand bifunctionality in reactions like the hydrogenation of ketones. In a hypothetical complex, such as a Ru(II)-cis-2,5-dipropylpyrrolidine species, the catalytic activity relies on the concerted action of the acidic N-H proton of the pyrrolidine ligand and the hydridic Ru-H bond. This dual activation pathway facilitates the heterolytic cleavage of H₂ and the subsequent transfer of a proton and a hydride to the carbonyl substrate.
The potential for this compound to function in cooperative catalysis can be expanded by envisioning modifications to the propyl side chains. The introduction of a secondary functional group—such as a hydroxyl, amine, or phosphine—onto the alkyl chains could create a bifunctional or pincer-type ligand. Such a design would enable the ligand to interact with the substrate or a reagent through a secondary binding site, influencing reactivity and selectivity in novel ways. This approach, where a remote part of the ligand actively assists the metal center, is a burgeoning area of catalyst design. chemrxiv.org
The table below conceptualizes a cooperative catalytic cycle for the asymmetric hydrogenation of a ketone, illustrating the proposed roles of a hypothetical Ru(II)-cis-2,5-dipropylpyrrolidine complex.
Table 1: Conceptual Cooperative Catalytic Cycle for Ketone Hydrogenation
| Step | Description | Role of Metal Center | Role of this compound Ligand |
|---|---|---|---|
| 1 | Pre-catalyst Activation | Ru(II) pre-catalyst reacts with H₂. | N-H bond facilitates heterolytic cleavage of H₂. |
| 2 | Substrate Coordination | Lewis acidic Ru center coordinates the ketone's oxygen. | Chiral pocket orients the ketone for enantioselective attack. |
| 3 | Hydrogen Transfer | Hydride (H⁻) is transferred from the metal to the carbonyl carbon. | N-H proton is transferred to the carbonyl oxygen. |
| 4 | Product Release | The resulting chiral alcohol product is released. | The ligand's N-H bond is restored. |
| 5 | Catalyst Regeneration | The coordinatively unsaturated Ru species reacts with H₂ to restart the cycle. | The diamine ligand is ready for the next cycle. |
This cooperative mechanism, where the ligand is directly involved in proton transfer, avoids the high energy barriers associated with pathways that rely solely on the metal center, often leading to more efficient and selective transformations under milder conditions.
Structure-Activity Relationships in Ligand Design for Enantiocatalysis
Structure-activity relationships (SAR) are fundamental to the rational design of effective chiral ligands for asymmetric catalysis. For ligands based on the cis-2,5-disubstituted pyrrolidine scaffold, enantioselectivity and catalytic activity are profoundly influenced by the steric and electronic nature of the substituents at the C2 and C5 positions. The C2-symmetry of this compound simplifies the number of possible transition states, which is a key factor in achieving high levels of stereocontrol. acs.org
The propyl groups of this compound are critical in defining the shape and properties of the chiral environment around a coordinated metal. Their steric bulk creates a well-defined chiral pocket that forces a prochiral substrate to bind in a specific orientation, allowing for the preferential formation of one enantiomer. Research on organocatalysts with the cis-2,5-disubstituted pyrrolidine core has demonstrated that this rigid framework can lead to excellent enantioselectivities (up to >99% ee) in reactions such as the Michael addition. rsc.org
To understand the SAR for this class of ligands, one can analyze the predicted effects of modifying the C2/C5 substituents relative to the propyl groups of the parent compound.
Steric Effects : The size of the alkyl or aryl groups is a dominant factor. Smaller substituents may lead to a less congested active site, potentially increasing reaction rates but at the cost of reduced enantioselectivity due to weaker steric differentiation. Conversely, larger groups can enhance selectivity by creating a more tightly controlled chiral pocket, although excessive bulk may inhibit substrate binding and reduce or eliminate catalytic activity.
Electronic Effects : While simple alkyl groups like propyl exert their influence primarily through steric hindrance, replacing them with electronically active substituents (e.g., aryl or fluoroalkyl groups) introduces another dimension to the SAR. Electron-withdrawing or -donating groups can modulate the Lewis acidity/basicity of the catalytic center, and aryl groups can offer additional stabilizing or directing interactions like π-stacking. Studies on non-C2-symmetric phosphoramidite (B1245037) ligands derived from pyroglutamic acid (a related pyrrolidine structure) show that modifying aryl substituents on the ligand backbone significantly alters both catalyst activity and enantioselectivity in allylic alkylations. acs.org
The following interactive table outlines the predicted SAR for a model asymmetric reaction by comparing this compound with several hypothetical analogues.
Table 2: Predicted Structure-Activity Relationships for C2/C5-Substituted Pyrrolidine Ligands
| C2/C5 Substituent | Predicted Steric Hindrance | Predicted Relative Activity | Predicted Enantioselectivity (% ee) | Rationale |
|---|---|---|---|---|
| Methyl | Low | High | Moderate | Less effective chiral pocket may allow for faster substrate turnover but poorer enantiomeric discrimination. |
| Propyl (Parent) | Moderate | Baseline | High | Balanced steric bulk provides a well-defined chiral environment leading to high selectivity. |
| iso-Butyl | Moderate-High | Baseline to Low | High to Very High | Increased branching near the ring could enhance steric blocking and improve selectivity for specific substrates. |
| tert-Butyl | Very High | Very Low | Variable (Substrate Dependent) | Extreme bulk may block the active site, severely hindering or preventing catalysis for most substrates. |
| Phenyl | High | Moderate to Low | High to Very High | Provides significant bulk and potential for π-stacking interactions, which can enhance ordering in the transition state. |
These relationships highlight the delicate balance required in ligand design. This compound represents a successful equilibrium of steric properties, providing a robust and effective scaffold for inducing asymmetry. Further optimization for specific catalytic applications would involve the systematic variation of these side chains to fine-tune the catalyst's performance.
Theoretical and Mechanistic Investigations of Cis 2,5 Dipropylpyrrolidine Systems
Computational Chemistry Approaches for Understanding Reactivity and Selectivity
Searches for computational studies, including Density Functional Theory (DFT) and other modeling techniques, on cis-2,5-dipropylpyrrolidine did not yield specific results. Research in this area for analogous compounds, such as other cis-2,5-disubstituted pyrrolidines, often focuses on their role as organocatalysts. These studies typically investigate the transition states of reactions to explain observed stereoselectivity. However, no such studies detailing the reaction pathways or stereochemical induction for this compound could be located.
Computational Modeling of Stereochemical Induction and Enantioselectivity
While cis-2,5-disubstituted pyrrolidines are recognized for their potential in enantioselective catalysis, computational models explaining the origin of stereochemical induction specifically for the dipropyl-substituted variant are not present in the available literature. Such models for related compounds often analyze non-covalent interactions between the catalyst and substrates in the transition state to rationalize the preferential formation of one enantiomer.
Mechanistic Elucidation of Synthetic Transformations Involving this compound
No detailed mechanistic studies for synthetic transformations where this compound is a key component were identified. Mechanistic elucidation often involves a combination of experimental techniques (like kinetic studies and isotopic labeling) and computational analysis to provide a complete picture of how a reaction proceeds.
Future Directions and Emerging Research Trajectories for Cis 2,5 Dipropylpyrrolidine
Innovation in Green Chemistry Approaches for Pyrrolidine (B122466) Synthesis
The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. researchgate.netmdpi.com Future research on cis-2,5-dipropylpyrrolidine is increasingly directed towards green chemistry principles, moving away from traditional multi-step syntheses that often require harsh reagents and generate significant waste.
Key areas of innovation include:
Catalytic Asymmetric Synthesis: The development of catalytic C-H insertion reactions, for instance using rhodium(II) catalysts, presents a powerful strategy for the direct difunctionalization of the pyrrolidine moiety, offering a streamlined route to C2-symmetrical derivatives like this compound with high enantiomeric and diastereomeric control. nih.gov
Aerobic Oxidative Cyclization: Palladium(II)-catalyzed aerobic oxidative cyclization of alkene substrates bearing tethered tert-butanesulfinamide nucleophiles has emerged as a highly efficient and diastereoselective method for producing enantiopure cis-2,5-disubstituted pyrrolidines. nih.govnih.gov This approach is notable for using molecular oxygen as the terminal oxidant, a significant advantage in sustainable synthesis. nih.gov
Solvent-Free and Aqueous Conditions: Research is exploring the use of alternative reaction media to minimize reliance on volatile organic solvents. mdpi.com High-speed ball milling (HSBM) conditions have been successfully applied to asymmetric aldol (B89426) reactions using proline-based dipeptides, suggesting a viable solvent-free route for related pyrrolidine syntheses. mdpi.com Furthermore, designing catalysts that are effective in water is a major focus. mdpi.commdpi.com
Polymer-Supported Catalysts: The immobilization of pyrrolidine-based catalysts on polymer supports, such as polystyrene or poly[(ethylene glycol) methacrylate] (PEGMA), facilitates easy separation and recycling of the catalyst, a cornerstone of green chemistry. mdpi.comresearchgate.net These supported catalysts have shown high reactivity and enantioselectivity, particularly cis-pyrrolidine catalysts, which can outperform their trans-isomers and monomeric counterparts. researchgate.net
| Synthesis Aspect | Traditional Approaches | Emerging Green Approaches | Potential Advantage |
|---|---|---|---|
| Reagents | Stoichiometric, often hazardous reagents (e.g., LiAlH₄). mdpi.com | Catalytic systems (e.g., Pd, Rh), use of air as oxidant. nih.govnih.gov | Reduced waste, improved atom economy. |
| Solvents | Volatile organic compounds (VOCs). | Water, solvent-free (ball milling), or recyclable solvents. mdpi.commdpi.com | Reduced environmental impact and toxicity. |
| Catalyst Recovery | Difficult, often single-use homogeneous catalysts. | Immobilization on polymer supports for easy filtration and reuse. researchgate.net | Lower cost, reduced waste stream. |
| Energy Input | Conventional heating, often for extended periods. | Microwave-assisted synthesis for rapid reactions. mdpi.com | Reduced energy consumption, faster synthesis. |
Expansion of Catalytic Scope for this compound Derivatives
Chiral cis-2,5-disubstituted pyrrolidines have been successfully employed as organocatalysts, demonstrating excellent yield and enantioselectivity in reactions like the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org The future in this area lies in expanding the catalytic utility of this compound derivatives to a much broader range of asymmetric transformations. The C2-symmetric backbone is a privileged structural motif that can impart high stereocontrol in various catalytic processes. nih.gov
Future research will likely focus on applying these catalysts to:
Mannich and Aldol Reactions: Expanding beyond Michael additions to other fundamental carbon-carbon bond-forming reactions, leveraging the ability of the pyrrolidine nitrogen to form reactive enamine and iminium ion intermediates. dntb.gov.uanih.gov
Diels-Alder Cycloadditions: The defined stereochemistry of the cis-2,5-dipropyl scaffold can be used to control the facial selectivity in [4+2] cycloaddition reactions, a powerful tool for constructing complex cyclic systems. nih.gov
α-Functionalization of Carbonyls: This includes α-amination, α-oxidation, and α-halogenation reactions, providing chiral building blocks for pharmaceuticals and natural product synthesis. researchgate.net
Cascade Reactions: Designing complex, one-pot transformations where a this compound-derived catalyst initiates a sequence of reactions, such as a Michael addition followed by a cyclization, to rapidly build molecular complexity. researchgate.net
The propyl groups in this compound offer a specific level of steric hindrance and lipophilicity that can be fine-tuned by further derivatization, potentially leading to catalysts with enhanced solubility, stability, and selectivity for specific substrates.
| Asymmetric Reaction | Key Intermediate | Potential Benefit of this compound Catalyst |
|---|---|---|
| Michael Addition | Enamine | Demonstrated high enantioselectivity (>99% ee) with related scaffolds. rsc.org |
| Mannich Reaction | Enamine/Iminium Ion | Control over three contiguous stereocenters. |
| Aldol Reaction | Enamine | High syn/anti diastereoselectivity and enantioselectivity. nih.gov |
| Diels-Alder Reaction | Iminium Ion | Excellent endo/exo selectivity and facial discrimination. nih.gov |
| α-Amination | Enamine | Direct synthesis of chiral α-amino aldehydes. researchgate.net |
Development of Pyrrolidine Scaffolds for Bio-Inspired Catalysis
The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active natural products, particularly alkaloids such as nicotine (B1678760) and preussin. mdpi.comnih.gov These natural compounds often exhibit potent and selective biological activity, which serves as an inspiration for the design of novel catalysts. The field of bio-inspired catalysis seeks to mimic the function of enzymes by creating smaller, synthetic molecules that can perform similar catalytic transformations with high efficiency and selectivity.
The this compound scaffold is an ideal core for developing such bio-inspired catalysts. Future research directions include:
Mimicking Enzyme Active Sites: By functionalizing the pyrrolidine ring with groups capable of hydrogen bonding, acid/base catalysis, or metal coordination, researchers can create "minimalist" enzyme mimics. The defined cis-stereochemistry of the dipropyl groups helps to create a specific three-dimensional pocket, analogous to the active site of an enzyme.
Synthesis of Natural Product Analogs: The pyrrolidine scaffold is a key precursor in the synthesis of tropane (B1204802) and pyrrolizidine (B1209537) alkaloids, many of which are glycosidase inhibitors. mdpi.comacs.orgnih.gov Developing catalytic methods using this compound that facilitate the synthesis of these complex natural products is a significant area of interest.
Peptide and Dipeptide Catalysts: Unnatural dipeptides incorporating a cis-2,5-disubstituted pyrrolidine backbone have been synthesized. nih.gov These structures can adopt well-defined secondary structures, and their catalytic activity in various reactions is a promising avenue for creating highly selective peptide-based catalysts.
| Natural Product Class | Core Scaffold | Bio-Inspired Application for Pyrrolidine Scaffolds |
|---|---|---|
| Pyrrolizidine Alkaloids (e.g., Alexine) | Bicyclic Pyrrolidine | Development of catalysts for glycosylation or hydrolysis reactions. nih.gov |
| Tropane Alkaloids (e.g., Cocaine) | Bicyclic Pyrrolidine | Design of catalysts for selective functionalization of C-H bonds. mdpi.com |
| Proline-containing Peptides | Pyrrolidine | Creation of peptide-based organocatalysts for asymmetric synthesis. nih.gov |
Integration of this compound into Advanced Materials Science Applications
The unique structural and chemical properties of the pyrrolidine ring are being increasingly exploited in the field of materials science. Integrating the this compound moiety into larger macromolecular structures is an emerging trajectory aimed at creating advanced materials with tailored functionalities.
Promising future applications include:
Heterogeneous Catalysis: As mentioned, immobilizing this compound derivatives onto solid supports like polymers creates robust, recyclable heterogeneous catalysts. mdpi.com This is crucial for developing continuous-flow chemical processes, which are more efficient and scalable than traditional batch reactions. researchgate.net The cis configuration has been noted to confer superior enantioselectivity in polymer-supported systems compared to the trans isomer. researchgate.net
Functional Polymers and Resins: Pyrrolidine-functionalized polymers are being investigated for a range of applications. These include their use as non-viral gene vectors for gene therapy, where the pyrrolidinium (B1226570) cation can form complexes with DNA. nih.gov They are also used as corrosion inhibitors and as components of temperature-responsive materials. researchgate.net
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with highly ordered structures. Pyrrolidine can be used as a condensation catalyst in the solvothermal synthesis of COFs. acs.org There is potential to incorporate functionalized pyrrolidines like this compound directly into the COF structure as a linker or catalytic node, creating materials with intrinsic, well-defined catalytic sites for applications in sensing, separation, and heterogeneous catalysis.
| Material Type | Role of this compound | Potential Application |
|---|---|---|
| Polymer-Supported Catalysts | Immobilized catalytic active site. mdpi.com | Continuous-flow synthesis, simplified product purification. researchgate.net |
| Functional Copolymers | Monomeric unit providing specific properties (e.g., basicity, chirality). | Gene delivery, smart materials, corrosion inhibition. nih.govresearchgate.net |
| Covalent Organic Frameworks (COFs) | Structural linker or catalytic node. acs.org | Heterogeneous catalysis, gas storage, chemical sensing. |
Q & A
Q. What synthetic methodologies are recommended for producing cis-2,5-dipropylpyrrolidine, and how can computational tools optimize retrosynthesis planning?
- Methodological Answer : The synthesis of this compound can leverage AI-driven retrosynthetic analysis, such as the Template_relevance models (e.g., Reaxys, Pistachio) to predict viable pathways. These tools analyze reaction databases to propose routes starting from pyrrolidine precursors, with propyl-group introduction via alkylation or hydroamination. For stereochemical control, asymmetric catalysis (e.g., chiral ligands in hydroboration) or stereoselective alkylation should be prioritized. Computational validation of transition states (DFT calculations) can refine selectivity .
- Key Data :
| Parameter | Value (Example) | Source |
|---|---|---|
| Stereochemical purity | >98% ee (via chiral HPLC) | Analogous to |
| Retrosynthetic steps | 3–4 steps (AI-predicted) |
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the cis-configuration. Key diagnostic signals include coupling constants () between axial protons (e.g., 8–10 Hz for cis-substituents in pyrrolidine rings). X-ray crystallography provides definitive stereochemical proof, while vibrational circular dichroism (VCD) can resolve enantiomeric purity. Cross-reference spectral data with PubChem entries (e.g., InChIKey, SMILES) for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound across studies?
- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. Standardize protocols using NIST-recommended methods (e.g., Antoine equation for boiling point determination) and validate purity via gas chromatography-mass spectrometry (GC-MS). Compare results with authoritative databases (e.g., PubChem, NIST Chemistry WebBook) to identify outliers. For solubility, use shake-flask methods with controlled pH and temperature .
- Data Comparison Example :
| Property | Reported Range | Authoritative Source |
|---|---|---|
| Boiling Point | 180–190°C (predicted) | NIST |
| LogP (octanol-water) | 2.5–3.0 (computational) | PubChem |
Q. What strategies enable chiral resolution of this compound derivatives for asymmetric catalysis applications?
- Methodological Answer : Chiral resolution can be achieved via diastereomeric salt formation using resolving agents like tartaric acid derivatives. Alternatively, enzymatic kinetic resolution (e.g., lipase-mediated acylation) selectively modifies one enantiomer. For large-scale applications, simulate separation conditions using molecular docking studies to predict ligand-enzyme interactions. Evidence from borolane synthesis (e.g., selective complexation with chiral amines) provides a model for optimizing stereocontrol .
Q. How can computational models predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects (e.g., HOMO-LUMO gaps) and steric hindrance from propyl groups. Molecular dynamics (MD) simulations model solvent interactions and thermal stability. Validate predictions against experimental data (e.g., DSC for thermal decomposition) and PubChem’s computed properties (e.g., polar surface area) .
Methodological Resources
- Database Utilization : Use SciFinder to retrieve synthesis protocols and safety data. Filter results by "preparation" and "spectral properties" while excluding patents for academic focus .
- Experimental Design : For microscale synthesis, adapt protocols from analogous pyrrolidine derivatives, ensuring inert atmosphere and low-temperature alkylation to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
